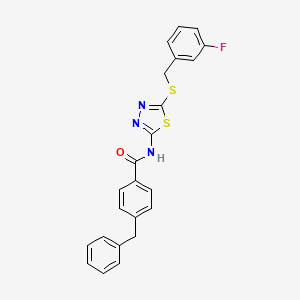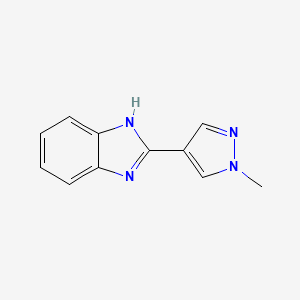
2-(1-methyl-1H-pyrazol-4-yl)-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(1-methyl-1H-pyrazol-4-yl)-1H-benzimidazole” belongs to a class of organic compounds known as benzimidazoles, which are polycyclic aromatic compounds containing a benzene ring fused to an imidazole ring . Benzimidazoles have a wide range of applications in medicinal chemistry due to their bioactivity .
Molecular Structure Analysis
The molecular structure of similar compounds, such as “2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile”, includes a pyrazole ring attached to a benzene ring . The pyrazole ring is a five-membered ring with two nitrogen atoms .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve interactions with other molecules, such as in the case of HSP90 inhibitors .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as “2-(1-Methyl-1H-pyrazol-4-yl)acetonitrile”, include a molecular weight of 121.14 and a CAS Number: 754159-15-4 .Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Applications
Synthesis and Anti-Diabetic Potential
- Researchers have synthesized novel benzimidazole-pyrazoline hybrid molecules with potential applications in medicinal chemistry. A series of compounds were created, demonstrating significant α-glucosidase inhibition activity, indicating potential for anti-diabetic applications. These findings were supported by molecular docking analysis (Ibraheem et al., 2020).
Characterization and Biological Importance
- The physicochemical characterization of a synthesized 2-((5-methyl-1H-pyrazol-3-yl)methyl)-1H-benzimidazole compound was performed using various spectroscopic techniques. Molecular docking interactions studied the inhibition properties of the compound, indicative of potential drug-like behavior (El Foujji et al., 2021).
Synthesis and Tautomerism in Medicinal Chemistry
- Benzimidazoles displaying tautomerism were synthesized, highlighting the significance of electronic substituents in medicinal applications. These compounds have implications for drug design due to their structural flexibility (Dzvinchuk & Lozinskii, 2011).
Anticancer and Antimicrobial Research
Prostate Cancer Antigen-1 Inhibitors
- A series of 1-aryl-3,4-substituted-1H-pyrazol-5-ol derivatives, including benzimidazole compounds, were synthesized and evaluated as prostate cancer antigen-1 inhibitors. One compound showed significant inhibitory activity, suggesting its potential as an anti-prostate cancer drug (Nakao et al., 2014).
Antiviral Properties and DHODH Inhibition
- Research on 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidines revealed notable antiviral properties. These compounds were found to inhibit cellular dihydroorotate dehydrogenase (DHODH), an enzyme in the de novo pyrimidine biosynthetic pathway, indicating potential for antiviral applications (Munier-Lehmann et al., 2015).
Mammalian DNA Topoisomerase I Inhibitors
- Several benzimidazole derivatives demonstrated activity as inhibitors of type I DNA topoisomerases, which are enzymes crucial in DNA replication. This highlights their potential in cancer therapy (Alpan, Gunes, & Topçu, 2007).
Antibacterial Activity of Fused Pyrazol Pyrimidin Derivatives
- A study on new benzimidazole derivatives with a pyrazolo[3, 4- d ] pyrimidine nucleus revealed significant antibacterial activity against various bacteria, demonstrating their potential as antimicrobial agents (Zimam, 2014).
Potential Anticancer Activity of Benzimidazole-Based Zn(II) Complexes
- Benzimidazole-based Zn(II) complexes were found to exhibit cytotoxic properties against various carcinoma cells, especially SHSY5Y cells. This suggests their potential as anticancer agents (Zhao et al., 2015).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
2-(1-methylpyrazol-4-yl)-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4/c1-15-7-8(6-12-15)11-13-9-4-2-3-5-10(9)14-11/h2-7H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILAJBGJRKOVOJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(hydroxymethyl)-1H-imidazol-2-yl)thio)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2811833.png)
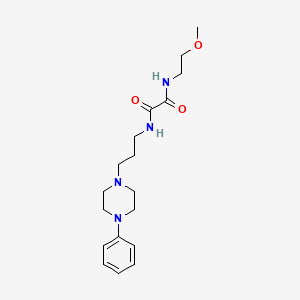
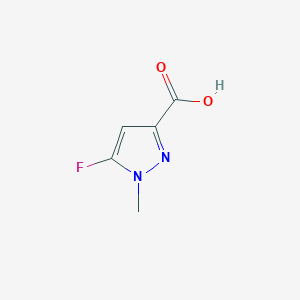
![2-[5-(3-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2811837.png)
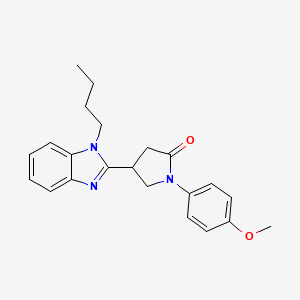
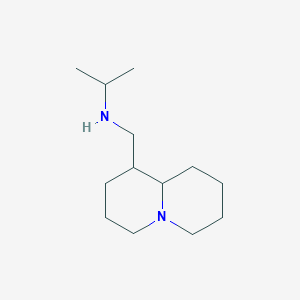
![N-(benzo[d]thiazol-2-yl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide](/img/structure/B2811841.png)
![N-(2,6-difluorophenyl)-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2811843.png)
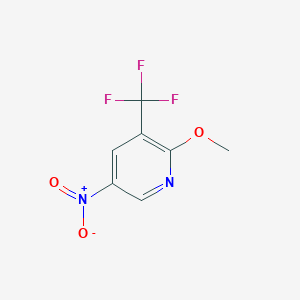
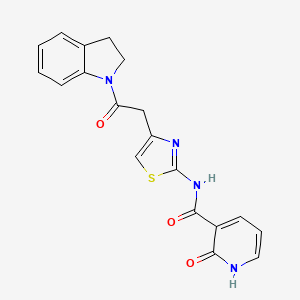

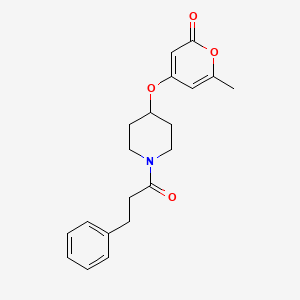
![N-(4-methylbenzyl)-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2811855.png)
